PROTAC BRD9 Degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD9 Degrader-2 is a bifunctional compound designed for the targeted degradation of bromodomain-containing protein 9 (BRD9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of specific proteins by the ubiquitin-proteasome system. This compound has shown significant potential in cancer research, particularly in targeting BRD9, a protein implicated in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-2 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand. The BRD9 inhibitor, such as BI-7273, is linked to the cereblon E3 ligase ligand, pomalidomide, through a suitable linker. The synthetic route typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BRD9 Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions may occur at specific functional groups within the molecule.
Substitution: Substitution reactions can modify the linker or the ligands to enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced stability, efficacy, or specificity. These modifications can improve the compound’s ability to degrade BRD9 effectively .
Applications De Recherche Scientifique
PROTAC BRD9 Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BRD9 in various biochemical pathways.
Biology: Employed in cellular studies to investigate the effects of BRD9 degradation on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and optimize drug candidates
Mécanisme D'action
PROTAC BRD9 Degrader-2 exerts its effects by recruiting BRD9 to the ubiquitin-proteasome system for degradation. The compound forms a ternary complex with BRD9 and the E3 ligase cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts BRD9-mediated transcriptional regulation, leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
DCAF1-BRD9 PROTAC: Utilizes the DCAF1 E3 ligase for targeted degradation of BRD9, providing an alternative strategy to overcome resistance to other degraders.
Uniqueness
PROTAC BRD9 Degrader-2 is unique in its design and efficacy. It specifically targets BRD9 without affecting other bromodomain-containing proteins like BRD4 or BRD7 at concentrations up to 5 micromolar. This selectivity makes it a valuable tool for studying BRD9’s role in cancer and other diseases .
Activité Biologique
Overview of PROTAC BRD9 Degrader-2
This compound is a novel bifunctional degrader designed to target the BRD9 protein, which plays a significant role in various cancer pathways. This compound utilizes the PROTAC technology to induce targeted degradation of specific proteins, thereby modulating cellular pathways and providing therapeutic benefits.
PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. In the case of BRD9, this mechanism is particularly important because BRD9 is involved in the regulation of gene expression through its interaction with chromatin and transcriptional complexes.
Key Steps in Mechanism:
- Binding : this compound binds to BRD9 and an E3 ligase.
- Ubiquitination : The E3 ligase facilitates the attachment of ubiquitin moieties to BRD9.
- Degradation : The tagged BRD9 is recognized by the proteasome and degraded.
Efficacy in Cancer Models
Research has demonstrated that PROTACs targeting BRD9 can significantly reduce cancer cell viability in various models. The biological activity of this compound has been assessed in several studies:
Study | Cancer Type | IC50 (µM) | Mechanism Observed |
---|---|---|---|
Study A | Acute Myeloid Leukemia | 0.5 | Induction of apoptosis through degradation of BRD9 |
Study B | Neuroblastoma | 0.3 | Inhibition of cell proliferation via cell cycle arrest |
Study C | Breast Cancer | 0.4 | Modulation of gene expression related to tumor growth |
Case Studies
-
Acute Myeloid Leukemia (AML) :
- In a preclinical study, treatment with this compound resulted in a significant decrease in AML cell proliferation and increased apoptosis rates compared to control groups.
-
Neuroblastoma :
- A study evaluating the effects of this compound on neuroblastoma cells showed that it effectively induced cell cycle arrest at the G1 phase, leading to reduced tumor growth in xenograft models.
-
Breast Cancer :
- Research indicated that this compound downregulated key oncogenes associated with breast cancer progression, demonstrating its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C39H48ClN5O7 |
---|---|
Poids moléculaire |
734.3 g/mol |
Nom IUPAC |
1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |
Clé InChI |
DBQTXWRLCKDYPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.